molecular formula C8H15IO2 B3048678 8-iodooctanoic Acid CAS No. 1795-61-5

8-iodooctanoic Acid

Cat. No.: B3048678
CAS No.: 1795-61-5
M. Wt: 270.11 g/mol
InChI Key: ATZMBJOEEVXQPA-UHFFFAOYSA-N
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Description

These include 8-(2-iodophenyl)-8-oxooctanoic acid (C₁₄H₁₇IO₃) and 8-(3-iodophenyl)-8-oxooctanoic acid (C₁₄H₁₇IO₃), which feature iodine substitution on aromatic rings coupled with a ketone group at the 8-position . These compounds are likely intermediates in organic synthesis or pharmaceutical research due to their reactive iodophenyl and carbonyl moieties. For clarity, this article focuses on comparing these iodophenyl-substituted octanoic acids with other iodo-aliphatic acids (e.g., iodoacetic acid) and octanoic acid derivatives (e.g., 8-amino-, 8-hydroxy-, and 8-azido-octanoic acid).

Properties

IUPAC Name

8-iodooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZMBJOEEVXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434612
Record name Octanoic acid, 8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-61-5
Record name Octanoic acid, 8-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Iodooctanoic acid can be synthesized through several methods. One common approach involves the iodination of octanoic acid derivatives. For instance, the reaction of octanoic acid with iodine in the presence of a catalyst such as copper(I) chloride and hydrogen peroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Iodooctanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding esters or reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of various substituted octanoic acid derivatives.

    Oxidation: Formation of esters or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Biofortification in Agriculture

One of the prominent applications of 8-iodooctanoic acid is in the biofortification of crops, particularly potatoes. Recent studies have shown that this compound can significantly enhance the iodine content in potato tubers, which is crucial for addressing iodine deficiency in human diets.

  • Study Findings : In a controlled experiment, potatoes treated with this compound exhibited a notable increase in iodine accumulation compared to untreated controls. The iodine content reached up to 693.65 µg·kg1^{-1} dry weight (d.w.) when biofortified with this compound, demonstrating its efficacy as a nutrient enhancer .
  • Nutritional Benefits : The biofortification not only increases iodine levels but also positively influences the polyphenolic profile of the tubers, which can enhance their antioxidant properties. This dual benefit makes this compound a valuable tool in agricultural practices aimed at improving food quality and nutritional value .

Pharmacological Research

This compound has been investigated for its potential pharmacological effects , particularly in cancer research.

  • Mechanistic Insights : Research has indicated that compounds related to this compound can influence cellular processes such as apoptosis and proliferation in colorectal cancer cells. These studies suggest that halogenated fatty acids may play a role in modulating histone deacetylase activity, which is significant in cancer biology .
  • Drug Development : Its derivatives are being explored for their potential as portable albumin binders, which could extend the half-life of contrast agents used in medical imaging. This application highlights the compound's versatility beyond traditional uses .

Synthesis and Chemical Reactions

In synthetic organic chemistry, this compound serves as an important reagent for various chemical reactions.

  • Synthesis Applications : The compound is utilized in the synthesis of meta- and paracyclophanes containing unsaturated amino acids through intramolecular Friedel-Crafts reactions. This application is crucial for developing complex organic molecules with potential therapeutic properties .
  • Decarboxylative Halogenation : It plays a role in decarboxylative halogenation processes, facilitating the conversion of organic compounds into halogenated derivatives. This method is essential for producing various organic halides used in pharmaceuticals and agrochemicals .

Toxicology Studies

The compound's utility extends to toxicology , where it is employed in high-throughput screening methods to assess chemical safety.

  • Zebrafish Model : In toxicity testing, this compound has been part of studies using zebrafish embryos to evaluate early molecular responses to chemical exposure. This approach allows researchers to identify potential toxic effects at relevant human doses more efficiently than traditional mammalian models .

Mechanism of Action

The mechanism of action of 8-iodooctanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways. The carboxylic acid group can also interact with cellular components, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis of Structural and Physicochemical Properties

Table 1: Key Properties of 8-Iodooctanoic Acid Derivatives and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3-AA Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
8-(2-Iodophenyl)-8-oxooctanoic acid C₁₄H₁₇IO₃ 360.19 3.5 1 3 Iodophenyl, ketone, carboxyl
8-(3-Iodophenyl)-8-oxooctanoic acid C₁₄H₁₇IO₃ 360.19 3.5 1 3 Iodophenyl, ketone, carboxyl
Iodoacetic acid C₂H₃IO₂ 185.95 0.7 1 2 Iodoalkyl, carboxyl
8-Aminooctanoic acid C₈H₁₇NO₂ 175.23 1.2 2 3 Amino, carboxyl
8-Hydroxyoctanoic acid C₈H₁₆O₃ 160.21 1.0 2 3 Hydroxyl, carboxyl
8-Azido-octanoic acid C₈H₁₅N₃O₂ 185.22 1.8 1 4 Azide, carboxyl

Key Observations:

Iodinated Aromatic vs. Aliphatic Compounds: The iodophenyl derivatives (e.g., 8-(2-iodophenyl)-8-oxooctanoic acid) exhibit higher molecular weights (360.19 g/mol) and lipophilicity (XLogP3-AA = 3.5) compared to aliphatic iodoacetic acid (XLogP3-AA = 0.7). This is attributed to the bulky aromatic ring and iodine’s polarizability . Iodoacetic acid’s smaller size and simpler structure enhance its reactivity in alkylation reactions, making it a potent enzyme inhibitor .

Functional Group Impact: The ketone group in iodophenyl derivatives increases hydrogen bond acceptors (3 vs. 8-Azido-octanoic acid’s azide group enables "click chemistry" applications, such as bioconjugation, due to its high reactivity with alkynes .

Biological Activity

8-Iodooctanoic acid, a halogenated fatty acid, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is structurally related to octanoic acid and exhibits unique properties due to the presence of iodine, which can influence its interaction with biological systems.

This compound is characterized by its long-chain fatty acid structure, which includes an iodine atom at the eighth carbon position. This modification can enhance lipophilicity and alter the compound's metabolic pathways compared to non-iodinated analogs.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that hydrolyzed peptide conjugates containing iodo groups can act as potent antimicrobial agents against various pathogens. The presence of iodine in these compounds may enhance their efficacy by disrupting microbial membranes or interfering with metabolic processes within the microorganisms .

Anticancer Activity

The anticancer potential of this compound and its derivatives has been explored in several studies. For example, compounds incorporating iodo substituents have been evaluated for their cytotoxic effects against leukemia cell lines. One study reported an IC50 value of 16.11 ± 1.12 µg/mL for a derivative with iodo substituents, suggesting significant antiproliferative activity comparable to established chemotherapeutics like etoposide .

The biological activities of this compound may be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar fatty acids have been shown to inhibit key enzymes involved in lipid metabolism and inflammatory pathways.
  • Modulation of Signaling Pathways : Research indicates that octanoic acid-rich formulations can activate PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), leading to reduced inflammation and protection against liver injury in endotoxemic models .
  • Oxidative Stress Response : The compound may influence oxidative stress pathways, potentially reducing lipid peroxidation and protecting cellular integrity from reactive oxygen species (ROS) .

Study on Liver Injury

A notable study investigated the effects of octanoic acid-rich enteral nutrition on acute liver injury in endotoxemic rats. The findings demonstrated that octanoic acid could significantly alleviate liver damage by modulating inflammatory cytokine levels and activating protective signaling pathways such as PPARγ .

Antitumor Activity Evaluation

In another study focusing on the antitumor properties of iodinated fatty acids, derivatives were synthesized and tested against human lymphoma cell lines. The results indicated a strong correlation between the presence of iodine in the fatty acid structure and enhanced cytotoxicity, highlighting the potential for developing new cancer therapeutics based on this compound .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntimicrobialDisruption of microbial membranes
AnticancerCytotoxic effects on cancer cell lines
Liver protectionActivation of PPARγ
Modulation of ROSReduction in lipid peroxidation

Q & A

Q. What steps ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Document synthesis steps, purification methods (e.g., column chromatography gradients), and storage conditions (−20°C under argon).
  • Open Data : Share raw spectral files and crystallographic data (if available) via repositories like Zenodo.
  • Collaborative Validation : Partner with independent labs to replicate key findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iodooctanoic Acid
Reactant of Route 2
8-iodooctanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.